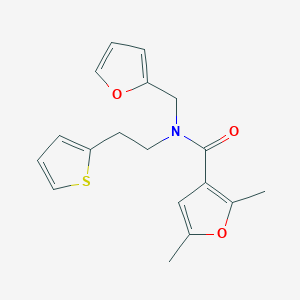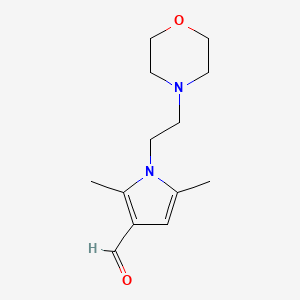
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde (DMEMPC) is an organometallic compound that has been widely used in scientific research and laboratory experiments. It is a versatile reagent that has been used in a variety of applications, ranging from synthesis and analysis to drug development and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde has been widely used in scientific research and laboratory experiments. It has been used as a reagent in a variety of reactions, such as the synthesis of heterocyclic compounds, the synthesis of organic compounds, and the synthesis of catalysts. It has also been used in the synthesis of pharmaceuticals and biochemicals, and in the analysis of organic compounds. In addition, this compound has been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Mechanism of Action
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde acts as a Lewis acid, which means that it can act as a catalyst in a variety of reactions. It can also act as a nucleophile, which means that it can react with other molecules in a reaction. In addition, it can act as a reducing agent, which means that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce the activity of enzymes involved in the breakdown of carbohydrates, proteins, and lipids. It has also been shown to reduce the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been shown to have a variety of effects on cells, including the inhibition of cell growth, the inhibition of cell division, and the induction of apoptosis.
Advantages and Limitations for Lab Experiments
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde is a versatile reagent that has a variety of advantages for laboratory experiments. It is a relatively stable compound that is not easily oxidized or degraded. In addition, it is relatively inexpensive and can be easily synthesized from a variety of starting materials. However, it is important to note that this compound is toxic and should be handled with care. In addition, it is not suitable for use in human or animal studies, as it can have a variety of toxic effects.
Future Directions
There are a variety of potential future directions for research involving 2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde. These include the development of new synthetic methods, the development of new applications for this compound, and the further study of its biochemical and physiological effects. In addition, further research could be conducted on the toxicity of this compound and its potential uses in the development of new drugs. Finally, further research could be conducted on the potential use of this compound in the study of biological processes, such as the regulation of gene expression.
Synthesis Methods
2,5-Dimethyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrole-3-carbaldehyde can be synthesized from a variety of starting materials, including morpholine and pyrrole. The synthesis involves a two-step process, in which the starting materials are first reacted together in a base-catalyzed reaction to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and the reaction is typically carried out at a temperature of 80-100 °C. The product is then purified by column chromatography or recrystallization.
properties
IUPAC Name |
2,5-dimethyl-1-(2-morpholin-4-ylethyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-9-13(10-16)12(2)15(11)4-3-14-5-7-17-8-6-14/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYDRSDAWRCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCOCC2)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



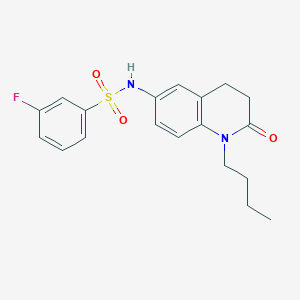
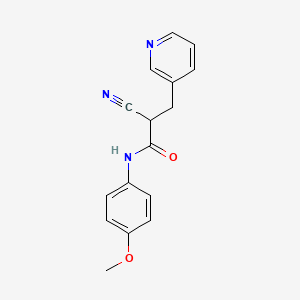

![Ethyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2622041.png)
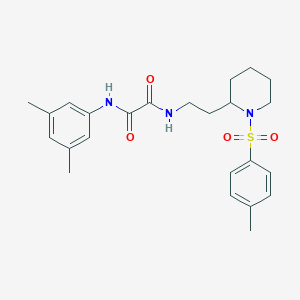
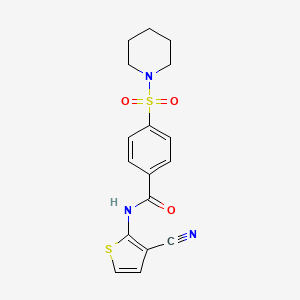
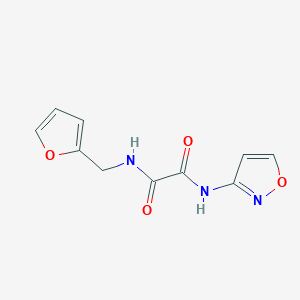
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)
![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)
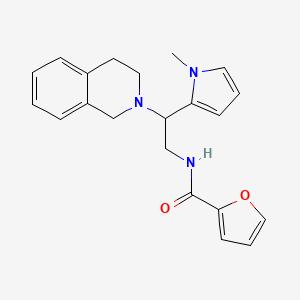
![3-(thiophen-2-yl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2622055.png)
